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Compound of Interest

Compound Name: N-Formylpiperidine

Cat. No.: B045042 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the primary synthetic routes for N-
Formylpiperidine, a crucial intermediate in pharmaceutical and fine chemical synthesis. The

document outlines the core reaction mechanisms, provides detailed experimental protocols for

key methods, and presents quantitative data to allow for effective comparison of different

synthetic strategies.

Introduction
N-Formylpiperidine (CAS No: 2591-86-8) is a piperidine derivative with a formyl group

attached to the nitrogen atom. It serves as an excellent solvent for various macromolecular

materials, including polyacrylonitrile, nylon, and polysulfones.[1][2] More significantly, it is a

versatile intermediate and formylating agent in organic synthesis.[3][4] Its role is particularly

critical in Vilsmeier-Haack type reactions for the formylation of aromatic systems and in the

synthesis of complex pharmaceutical ingredients.[3][4] This guide explores the principal

mechanisms and methodologies for its synthesis.

Core Synthesis Mechanisms and Pathways
The synthesis of N-formylpiperidine can be achieved through several distinct chemical

pathways. The most common and industrially relevant methods involve the reaction of

piperidine with a source of a formyl group, such as formic acid, its esters, or other formylating

agents.
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N-Formylation using Formic Acid
The reaction between piperidine and formic acid is a straightforward and high-yielding method.

[2] The mechanism proceeds in two key stages:

Salt Formation: Piperidine, a secondary amine, acts as a base and reacts with formic acid in

an acid-base reaction to form piperidinium formate salt.

Dehydration: The subsequent removal of water from the salt, typically through heating, leads

to the formation of the N-formylpiperidine amide bond.[1]
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Step 1: Salt Formation

Step 2: Dehydration
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Figure 1: General mechanism for the synthesis of N-Formylpiperidine from piperidine and

formic acid.

N-Formylation using Formic Acid Derivatives
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Other formylating agents, such as formic acid esters (e.g., methyl formate) or amides (e.g.,

dimethylformamide), can also be used.[2] These reactions typically proceed via a nucleophilic

acyl substitution mechanism. The piperidine nitrogen acts as a nucleophile, attacking the

electrophilic carbonyl carbon of the formylating agent. This is followed by the elimination of a

leaving group (e.g., an alcohol from an ester or an amine from an amide).

General Nucleophilic Acyl Substitution Pathway
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Figure 2: Nucleophilic acyl substitution mechanism for N-formylation.

Alternative Synthetic Routes
Other reported methods for N-formylpiperidine synthesis include:

Reaction with Carbon Monoxide: This carbonylation reaction requires high temperatures and

pressures and typically proceeds in the presence of a catalyst, with yields around 85%.[1][2]

[5]

Reaction with Chloroform: In the presence of a phase transfer catalyst, piperidine can react

with chloroform to yield N-formylpiperidine, though yields can be variable (11-89%).[1][2][5]

Catalytic N-formylation with CO₂ and H₂: Advanced catalytic systems, such as those using

platinum-incorporated heteropolyoxoniobate, can achieve the selective formation of N-
formylpiperidine from CO₂.[6][7]

Quantitative Data Summary
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The following tables summarize quantitative data from various synthetic protocols for N-
formylpiperidine, allowing for a direct comparison of their efficacy.

Table 1: Synthesis via Formic Acid

Method
Piperidi
ne (g)

Formic
Acid (g)

Azeotro
pic
Agent

Temper
ature
(°C)

Product
Purity
(%)

Molar
Yield
(%)

Referen
ce

Direct

Heating
94

58

(87.7%)
None 100-200 97.16 98 [1][5]

Azeotropi

c

Dehydrati

on

94
58

(87.7%)

Toluene

(20 g)
80-200 85.29 99 [1][5]

Azeotropi

c

Dehydrati

on

43
26.5

(87.7%)

Toluene

(10 g)
100-200 85.29 98 [2]

Table 2: Synthesis via Formic Acid Derivatives

Method
Piperidi
ne (g)

Formyla
ting
Agent
(g)

Catalyst
(g)

Temper
ature
(°C)

Product
Purity
(%)

Molar
Yield
(%)

Referen
ce

Methyl

Formate
43

Methyl

Formate

(30 g)

None 80-150 97.52 98 [2]

Dimethylf

ormamid

e

47

Dimethylf

ormamid

e (206 g)

H₂SO₄

(27.5 g)

Reflux

(6h)
23.9 88 [2]

Detailed Experimental Protocols
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This section provides detailed methodologies for the key synthesis experiments cited in the

literature.

Protocol 1: Synthesis via Direct Dehydration of
Piperidinium Formate[1][5]

Reactants:

Piperidine: 94 g

Formic Acid (87.7%): 58 g

Procedure:

In a 250 mL round-bottom flask equipped with a feeding device, add 94 g of piperidine and

58 g of 87.7% formic acid.

Heat the mixture to 100-200 °C using an electric mantle.

Water will be generated and steam off. Continue heating until water evolution ceases.

Cool the reaction mixture. The resulting product (126 g) is crude N-formylpiperidine.

Analysis:

Gas chromatography analysis indicated a product content of 97.16%, corresponding to a

molar yield of 98% based on piperidine.

Protocol 2: Synthesis via Azeotropic Dehydration[1][5]
Reactants:

Piperidine: 94 g

Formic Acid (87.7%): 58 g

Toluene (azeotropic agent): 20 g

Procedure:
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To a 250 mL flask equipped with a feeding device and a distillation column, add 94 g of

piperidine, 58 g of 87.7% formic acid, and 20 g of toluene.

Heat the mixture to 80-200 °C using an electric mantle.

The water-toluene azeotrope will distill off. Continue heating until all water is removed.

After cooling, 145 g of product remains in the flask.

Analysis:

Gas chromatography analysis showed an N-formylpiperidine content of 85.29%, with a

calculated molar yield of 99% based on piperidine.
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Figure 3: Experimental workflow for the azeotropic synthesis of N-Formylpiperidine.
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Protocol 3: Synthesis using Methyl Formate[2]
Reactants:

Piperidine: 43 g

Methyl Formate: 30 g

Procedure:

In a 250 mL ordinary distillation flask with a feeding device, add 43 g of piperidine and 30

g of methyl formate.

Heat the flask using an oil bath to a temperature of 80-150 °C.

Methanol, the reaction byproduct, is distilled off as it forms.

After the distillation of methanol is complete, 57.4 g of crude product is obtained.

Purification & Analysis:

Chromatographic analysis of the crude product showed a purity of 97.52%, corresponding

to a molar yield of 98%.

Further purification by vacuum distillation yielded 55.0 g of N-formylpiperidine with a

purity of 99.9% (96% overall molar yield).

Conclusion
The synthesis of N-formylpiperidine is well-established, with the reaction of piperidine and

formic acid being a particularly efficient and high-yielding method. The choice between direct

heating and azeotropic dehydration allows for flexibility in process design, with both methods

providing excellent yields.[1] For syntheses requiring alternative formylating agents, methyl

formate also offers a high-yield pathway with the advantage of a simple workup involving the

distillation of the methanol byproduct.[2] The selection of a specific synthetic route will depend

on factors such as available equipment, desired purity, cost of reagents, and environmental

considerations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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